molecular formula C25H26N4O4 B2913238 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1189861-73-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2913238
CAS No.: 1189861-73-1
M. Wt: 446.507
InChI Key: YCVKLHJRPFMYHE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex molecular structure, which includes a benzodioxin ring, a piperidine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the piperidine and pyrazine moieties. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological systems to understand its potential as a therapeutic agent.

    Medicine: Investigating its efficacy and safety as a drug candidate for treating specific diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-17-8-12-29(13-9-17)23-25(27-11-10-26-23)33-20-5-2-18(3-6-20)24(30)28-19-4-7-21-22(16-19)32-15-14-31-21/h2-7,10-11,16-17H,8-9,12-15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVKLHJRPFMYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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